molecular formula C6H12ClNO2 B1490783 3-Methylpyrrolidine-2-carboxylic acid hydrochloride CAS No. 14704-69-9

3-Methylpyrrolidine-2-carboxylic acid hydrochloride

Cat. No. B1490783
CAS RN: 14704-69-9
M. Wt: 165.62 g/mol
InChI Key: XISVQZLVQVYWHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of 3-Methylpyrrolidine-2-carboxylic acid hydrochloride is represented by the InChI code: 1S/C6H11NO2.ClH/c1-4-2-3-7-5 (4)6 (8)9;/h4-5,7H,2-3H2,1H3, (H,8,9);1H . The molecular weight is 165.62 g/mol .


Physical And Chemical Properties Analysis

3-Methylpyrrolidine-2-carboxylic acid hydrochloride is a powder that is stored at room temperature . It has a molecular weight of 165.62 .

Scientific Research Applications

  • Chemical Properties :

  • General Applications :

  • Specific Application :

  • Chemical Synthesis : This compound is used in various scientific research applications. It finds utility in drug synthesis, catalysis studies, and organic chemistry investigations.

  • Ligand in Metal Complexes : 3-Methylpyrrolidine-2-carboxylic acid (3-MepicH) may be used as a ligand in the synthesis of the following metal complexes: [Cu (3-Mepic) 2 (4-pic)] where 4-pic=4-picoline and [Cu (3-Mepic) 2 ]·2H 2 O .

  • C-Alkylation : The dianion formed by reacting 3-MepicH with lithium diisopropylamide (LDA) can undergo C-alkylation with 3-chlorobenzyl chloride .

  • Chemical Synthesis : This compound is used in various scientific research applications. It finds utility in drug synthesis, catalysis studies, and organic chemistry investigations.

  • Ligand in Metal Complexes : 3-Methylpyrrolidine-2-carboxylic acid (3-MepicH) may be used as a ligand in the synthesis of the following metal complexes: [Cu (3-Mepic) 2 (4-pic)] where 4-pic=4-picoline and [Cu (3-Mepic) 2 ]·2H 2 O .

  • C-Alkylation : The dianion formed by reacting 3-MepicH with lithium diisopropylamide (LDA) can undergo C-alkylation with 3-chlorobenzyl chloride .

Safety And Hazards

The compound is associated with certain hazards. It has been classified with the signal word “Warning” and hazard statements H315, H319, and H335, indicating that it may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

While specific future directions for 3-Methylpyrrolidine-2-carboxylic acid hydrochloride are not mentioned in the search results, it’s clear that this compound, like other pyrrolidine compounds, has potential in the field of drug discovery .

properties

IUPAC Name

3-methylpyrrolidine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2.ClH/c1-4-2-3-7-5(4)6(8)9;/h4-5,7H,2-3H2,1H3,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XISVQZLVQVYWHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCNC1C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methylpyrrolidine-2-carboxylic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methylpyrrolidine-2-carboxylic acid hydrochloride
Reactant of Route 2
3-Methylpyrrolidine-2-carboxylic acid hydrochloride
Reactant of Route 3
3-Methylpyrrolidine-2-carboxylic acid hydrochloride
Reactant of Route 4
3-Methylpyrrolidine-2-carboxylic acid hydrochloride
Reactant of Route 5
3-Methylpyrrolidine-2-carboxylic acid hydrochloride
Reactant of Route 6
3-Methylpyrrolidine-2-carboxylic acid hydrochloride

Citations

For This Compound
1
Citations
R Adams, NJ Leonard - Journal of the American Chemical Society, 1944 - ACS Publications
… of crude 3-methylpyrrolidine-2-carboxylic acid hydrochloride (XIII) as a viscous oil. This … The crude optically active 3-methylpyrrolidine-2-carboxylic acid hydrochloride weighed4.7 g…
Number of citations: 42 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.